Methyl [(2-oxo-3-phenylpropyl)sulfanyl]acetate
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Overview
Description
Methyl [(2-oxo-3-phenylpropyl)sulfanyl]acetate is an organic compound with the molecular formula C12H14O3S. This compound features a sulfanyl group attached to an oxo-phenylpropyl moiety, making it a versatile molecule in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(2-oxo-3-phenylpropyl)sulfanyl]acetate typically involves the reaction of 3-phenylpropanoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with methyl mercaptoacetate in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl [(2-oxo-3-phenylpropyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alcohols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, other esters
Scientific Research Applications
Methyl [(2-oxo-3-phenylpropyl)sulfanyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl [(2-oxo-3-phenylpropyl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially modulating their activity. Additionally, the ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(2-oxopropyl)sulfanyl]acetate
- Ethyl [(2-oxo-3-phenylpropyl)sulfanyl]acetate
- Methyl [(2-oxo-3-phenylpropyl)sulfanyl]butanoate
Uniqueness
Methyl [(2-oxo-3-phenylpropyl)sulfanyl]acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
61363-65-3 |
---|---|
Molecular Formula |
C12H14O3S |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
methyl 2-(2-oxo-3-phenylpropyl)sulfanylacetate |
InChI |
InChI=1S/C12H14O3S/c1-15-12(14)9-16-8-11(13)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
BFKGABFIQPVERW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSCC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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